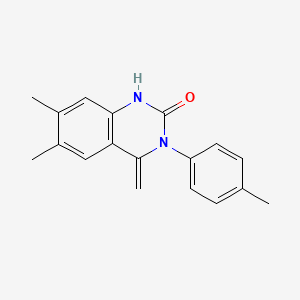
6,7-dimethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to 6,7-dimethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone, involves several steps characterized by spectral characterization techniques such as FTIR, NMR, and UV spectroscopy. These methods confirm the structure of synthesized compounds. For instance, a study detailed the synthesis and molecular docking of 4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (QZL7), showing the importance of spectral techniques in confirming compound structures (Sarkar et al., 2021).
Molecular Structure Analysis
Molecular structure analysis using density functional theory (DFT) calculations illustrates the compound's HOMO and LUMO, vibrational properties, and charge distribution potential. This theoretical approach helps in understanding the electronic structure and reactivity of the compound. The aforementioned study on QZL7 utilized DFT to analyze these aspects, providing a deeper insight into the molecular structure (Sarkar et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving quinazolinone derivatives can lead to various substituted derivatives with potential biological activities. Lithiation reactions, for instance, enable the synthesis of 2-substituted derivatives from 3-amino-2-methyl-4(3H)-quinazolinone, showcasing the compound's versatility in chemical transformations (Smith et al., 1996).
Physical Properties Analysis
Physical properties, such as solid-state fluorescence and selective metal-ion-sensor properties, are critical in determining the practical applications of quinazolinone derivatives. A study on 2-(2-hydroxyphenyl)-4(3H)-quinazolinone demonstrated its ability to exhibit tunable solid-state fluorescence and selectively detect Zn(2+) and Cd(2+) ions, highlighting the compound's potential in sensor applications (Anthony, 2012).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives are influenced by their synthesis and molecular structure. The antimicrobial activities and molecular docking studies of such compounds reveal their potential as pharmacological agents. The study by Sarkar et al. (2021) evaluated the antimicrobial activities of synthesized quinazolinone derivatives, indicating their potential use in medicinal chemistry (Sarkar et al., 2021).
Wirkmechanismus
Target of Action
The primary target of CCG-19356 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .
Mode of Action
CCG-19356 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It specifically targets MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
CCG-19356 affects the RhoA transcriptional signaling pathway, which is involved in the regulation of gene expression. By inhibiting this pathway, CCG-19356 can potentially disrupt the normal functioning of cells and lead to various downstream effects .
Result of Action
CCG-19356 has shown activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) .
Eigenschaften
IUPAC Name |
6,7-dimethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-11-5-7-15(8-6-11)20-14(4)16-9-12(2)13(3)10-17(16)19-18(20)21/h5-10H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIJOKZQFZPVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C)C3=C(C=C(C(=C3)C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethyl-4-methylidene-3-(4-methylphenyl)-3,4-dihydroquinazolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5677092.png)
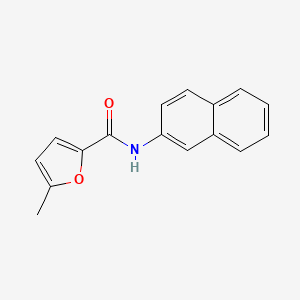
![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5677102.png)

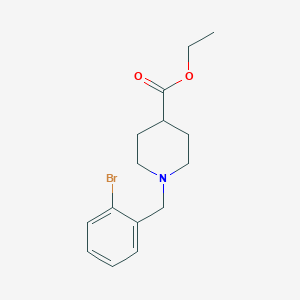
![(3R)-1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5677112.png)
![N-ethyl-N-[(5-methyl-2-furyl)methyl]-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5677123.png)
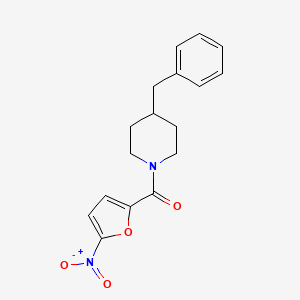
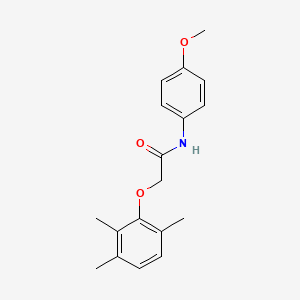
![1-(7-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5677145.png)
![1-[(2,4,5-trichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B5677148.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5677151.png)
![((3R*,4R*)-1-(3-chloro-4-methylbenzoyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5677161.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5677187.png)